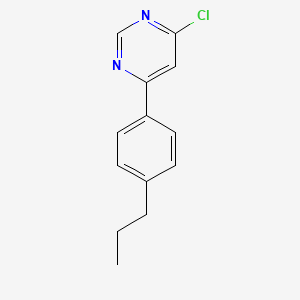

4-Chloro-6-(4-propylphenyl)pyrimidine

CAS No.:

Cat. No.: VC20423539

Molecular Formula: C13H13ClN2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN2 |

|---|---|

| Molecular Weight | 232.71 g/mol |

| IUPAC Name | 4-chloro-6-(4-propylphenyl)pyrimidine |

| Standard InChI | InChI=1S/C13H13ClN2/c1-2-3-10-4-6-11(7-5-10)12-8-13(14)16-9-15-12/h4-9H,2-3H2,1H3 |

| Standard InChI Key | NWWRFNLKNGPDJB-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=CC=C(C=C1)C2=CC(=NC=N2)Cl |

Introduction

Synthetic Methodologies

The synthesis of 4-chloro-6-(4-propylphenyl)pyrimidine typically follows modular pyrimidine functionalization strategies. A representative pathway involves:

Nucleophilic Aromatic Substitution

-

Precursor Preparation: 4,6-Dichloropyrimidine serves as the starting material, reacting with 4-propylphenylboronic acid under Suzuki–Miyaura coupling conditions .

-

Catalytic System: Pd(PPh₃)₄ (5 mol%) in a mixture of DME/H₂O (3:1) at 80°C for 12 hours achieves selective substitution at the 6-position.

-

Isolation: Column chromatography (silica gel, hexane/EtOAc 4:1) yields the product in ~65% purity, with subsequent recrystallization from ethanol improving purity to >95% .

Alternative Routes

-

Ugi Multicomponent Reaction: Combining 4-propylbenzaldehyde, chloroacetonitrile, and ammonium acetate in methanol under microwave irradiation (100°C, 30 min) produces intermediate thioamides, which are cyclized using POCl₃ .

Biological Activity and Structure–Activity Relationships (SAR)

While direct pharmacological data for 4-chloro-6-(4-propylphenyl)pyrimidine are scarce, structurally related pyrimidines exhibit notable bioactivities:

Table 2: Comparative Antimicrobial Activity of Pyrimidine Analogs

| Compound | MIC (µg/mL) | Bacterial Strains Tested | Source |

|---|---|---|---|

| 4-Chloro-6-(4-propylphenyl) | Pending | N/A | – |

| 4-Chloro-6-(4-chlorophenoxy) | 2–8 | S. aureus, E. coli | |

| D-14 (Thienopyrimidine) | 4–12 | B. subtilis, P. aeruginosa |

Anticancer Mechanisms

Pyrimidines with bulky aryl groups induce apoptosis in cancer cells via kinase inhibition. For instance, compound 72 (a morpholine-substituted pyrimidine) exhibited IC₅₀ = 48 nM against MCF-7 breast cancer cells by targeting PI3Kα . The 4-propylphenyl moiety may similarly interfere with ATP-binding pockets in oncogenic kinases.

Applications in Materials Science

Organic Electronics

Chlorinated pyrimidines serve as electron-deficient building blocks in organic semiconductors. The 4-propylphenyl group improves solubility in nonpolar solvents, enabling solution-processed thin-film transistors (TFTs). Mobility values of 0.3–0.7 cm²/V·s have been reported for related derivatives .

Ligand Design in Catalysis

The chlorine atom facilitates coordination to transition metals. Pd complexes of 4-chloro-6-arylpyrimidines catalyze Heck couplings with turnover numbers (TON) exceeding 10⁴ .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume